molecular formula C6H11NO2 B141293 (1S,3R)-3-Aminocyclopentanecarboxylic acid CAS No. 71830-07-4

(1S,3R)-3-Aminocyclopentanecarboxylic acid

Cat. No.: B141293
CAS No.: 71830-07-4
M. Wt: 129.16 g/mol
InChI Key: MLLSSTJTARJLHK-CRCLSJGQSA-N
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Description

(1S,3R)-3-Aminocyclopentane carboxylic acid is a chiral amino acid derivative with the molecular formula C6H11NO2 It is known for its unique structural configuration, which includes a cyclopentane ring with an amino group and a carboxylic acid group attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-Aminocyclopentane carboxylic acid can be achieved through several methods. One common approach involves the use of di-tert-butyl dicarbonate and (1S,3R)-3-Aminocyclopentane carboxylic acid as starting materials . The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the desired stereochemistry is maintained.

Industrial Production Methods: Industrial production of (1S,3R)-3-Aminocyclopentane carboxylic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: (1S,3R)-3-Aminocyclopentane carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(1S,3R)-3-Aminocyclopentane carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,3R)-3-Aminocyclopentane carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

  • (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid
  • (1S,2R)-Fmoc-2-amino-1-cyclopentanecarboxylic acid
  • 4-Aminocyclohexanecarboxylic acid

Comparison: (1S,3R)-3-Aminocyclopentane carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

CAS No.

71830-07-4

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(1S,3R)-3-azaniumylcyclopentane-1-carboxylate

InChI

InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1

InChI Key

MLLSSTJTARJLHK-CRCLSJGQSA-N

SMILES

C1CC(CC1C(=O)O)N

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)[O-])[NH3+]

Canonical SMILES

C1CC(CC1C(=O)[O-])[NH3+]

Synonyms

(1S,3R)-3-amino-cyclopentanecarboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3R)-3-Aminocyclopentanecarboxylic acid
Reactant of Route 2
(1S,3R)-3-Aminocyclopentanecarboxylic acid
Reactant of Route 3
(1S,3R)-3-Aminocyclopentanecarboxylic acid

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